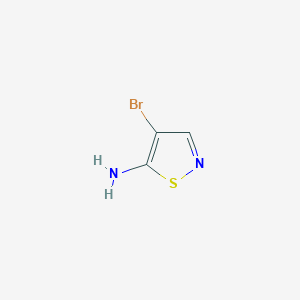

4-Bromo-1,2-thiazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H3BrN2S |

|---|---|

Molecular Weight |

179.04 g/mol |

IUPAC Name |

4-bromo-1,2-thiazol-5-amine |

InChI |

InChI=1S/C3H3BrN2S/c4-2-1-6-7-3(2)5/h1H,5H2 |

InChI Key |

OHGUOJSEPVAUGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=NSC(=C1Br)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 4-Bromo-1,2-thiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic pathway for 4-Bromo-1,2-thiazol-5-amine. To the best of our knowledge, a direct, published synthesis for this specific compound is not currently available in the scientific literature. The methodologies presented herein are based on established and analogous reactions for similar heterocyclic systems. Therefore, the experimental parameters provided should be considered as a starting point for optimization by qualified laboratory personnel.

Introduction

This compound is a halogenated heterocyclic amine that holds potential as a valuable building block in medicinal chemistry and drug discovery. The presence of the bromine atom at the 4-position provides a handle for further functionalization through various cross-coupling reactions, while the 5-amino group can be utilized for the construction of diverse molecular scaffolds. This guide details a plausible two-step synthetic approach to this target molecule, commencing with the synthesis of the precursor, 1,2-thiazol-5-amine, followed by a regioselective bromination.

Proposed Synthetic Pathway

The proposed synthesis of this compound is envisioned to proceed via a two-step sequence:

-

Synthesis of 1,2-thiazol-5-amine: Construction of the core isothiazole ring system to yield the essential amine precursor.

-

Regioselective Bromination: Introduction of a bromine atom at the C4 position of 1,2-thiazol-5-amine.

Figure 1: Proposed workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1,2-thiazol-5-amine (Hypothetical Protocol based on Analogy)

Reaction Scheme:

(A suitable α-aminonitrile derivative) + CS₂ → 1,2-thiazol-5-amine

Methodology:

-

In a well-ventilated fume hood, a solution of the chosen α-aminonitrile (1.0 eq.) in a suitable solvent such as ethanol or pyridine is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Carbon disulfide (1.1 eq.) is added dropwise to the solution at room temperature.

-

A base, such as triethylamine or sodium ethoxide (1.2 eq.), is then added portion-wise, and the reaction mixture is stirred at room temperature or with gentle heating.

-

The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is then subjected to an aqueous work-up. This may involve partitioning between an organic solvent (e.g., ethyl acetate) and water, followed by washing of the organic layer with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed in vacuo.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 1,2-thiazol-5-amine.

Expected Data (based on general aminothiazole synthesis):

| Parameter | Expected Value |

| Yield | 40-70% (highly substrate-dependent) |

| Appearance | Crystalline solid |

| Melting Point | To be determined |

Step 2: Regioselective Bromination of 1,2-thiazol-5-amine

The introduction of a bromine atom at the 4-position of a 5-aminothiazole ring can be achieved through electrophilic bromination. The regioselectivity of this reaction is crucial. Based on the successful regioselective halogenation of 2-aminothiazoles using copper(II) halides, a similar approach is proposed for the target molecule.[2] Copper(II) bromide can act as both a source of bromine and a Lewis acid to promote the reaction with the desired selectivity.

Reaction Scheme:

1,2-thiazol-5-amine + CuBr₂ → this compound

Methodology:

-

To a solution of 1,2-thiazol-5-amine (1.0 eq.) in a suitable solvent such as acetonitrile or tetrahydrofuran, is added copper(II) bromide (1.1-1.5 eq.) at room temperature.[2]

-

The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or LC-MS.[2] Gentle heating may be required to drive the reaction to completion.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous solution of ammonia or sodium bicarbonate to remove the copper salts.[2]

-

The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Expected Quantitative Data (based on analogous reactions):

| Parameter | Expected Value | Reference |

| Yield | 50-95% | [2] |

| Appearance | Solid | |

| Melting Point | To be determined |

Data Presentation Summary

The following table summarizes the key quantitative data for the proposed synthetic steps. It is important to reiterate that these are expected values based on analogous reactions and will require experimental verification.

| Step | Reaction | Reagents | Solvent | Temperature | Yield (%) |

| 1 | Synthesis of 1,2-thiazol-5-amine | α-aminonitrile, CS₂, Base | Ethanol/Pyridine | Room Temp./Heat | 40-70 |

| 2 | Regioselective Bromination | 1,2-thiazol-5-amine, CuBr₂ | Acetonitrile/THF | Room Temp./Heat | 50-95 |

Conclusion

This technical guide provides a scientifically grounded, albeit theoretical, pathway for the synthesis of this compound. The proposed two-step approach, involving the initial formation of a 5-aminothiazole ring followed by a regioselective copper-mediated bromination, is based on well-established synthetic methodologies. This document is intended to serve as a foundational resource for researchers and scientists in the field, enabling them to embark on the synthesis of this and related compounds, which may hold significant promise in the development of novel therapeutics. Further experimental investigation is necessary to optimize the reaction conditions and fully characterize the target molecule.

References

In-depth Technical Guide on 4-Bromo-1,3-thiazol-2-amine

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive overview of 4-Bromo-1,3-thiazol-2-amine, a key building block in medicinal chemistry. Due to the limited availability of public information on 4-Bromo-1,2-thiazol-5-amine, this guide will focus on its extensively studied isomer, 4-Bromo-1,3-thiazol-2-amine, which is of significant interest in the development of novel therapeutics.

Chemical Identity and Properties

4-Bromo-1,3-thiazol-2-amine is a heterocyclic amine containing a thiazole ring substituted with a bromine atom and an amino group. Its chemical structure and key identifiers are presented below.

| Property | Value | Source |

| IUPAC Name | 4-bromo-1,3-thiazol-2-amine | --INVALID-LINK-- |

| CAS Number | 502145-18-8 | --INVALID-LINK-- |

| Molecular Formula | C₃H₃BrN₂S | --INVALID-LINK-- |

| Molecular Weight | 179.04 g/mol | --INVALID-LINK-- |

| Canonical SMILES | C1=C(N=C(S1)N)Br | --INVALID-LINK-- |

| InChI Key | QJPQUNWGOHADOB-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry. A common route to 4-Bromo-1,3-thiazol-2-amine involves the Hantzsch thiazole synthesis.

General Experimental Protocol for Hantzsch Thiazole Synthesis:

A typical synthesis involves the reaction of an α-haloketone with a thiourea derivative. For the synthesis of 4-Bromo-1,3-thiazol-2-amine, a suitable α-halocarbonyl compound is reacted with thiourea.

-

Step 1: Preparation of the α-halocarbonyl. The specific α-halocarbonyl required would be a 2,2-dihaloacetaldehyde or a related precursor, which upon reaction and subsequent elimination would yield the 4-bromo substitution.

-

Step 2: Cyclocondensation. The α-halocarbonyl is then reacted with thiourea in a suitable solvent, such as ethanol or dimethylformamide. The reaction is often catalyzed by a base.

-

Step 3: Work-up and Purification. The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

A visual representation of a generalized Hantzsch thiazole synthesis workflow is provided below.

Applications in Drug Development

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a bromine atom at the 4-position of the thiazole ring provides a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of diverse compound libraries for drug discovery.

Derivatives of 4-Bromo-1,3-thiazol-2-amine have been investigated for a range of therapeutic applications, leveraging the biological activity of the 2-aminothiazole core.

Potential Therapeutic Areas:

-

Kinase Inhibition: The 2-aminothiazole moiety is a common feature in many kinase inhibitors.

-

Antimicrobial Agents: Thiazole-containing compounds have shown promise as antibacterial and antifungal agents.

-

Anticancer Therapeutics: The scaffold is present in several anticancer drugs that target various cellular pathways.

The general logic for utilizing 4-Bromo-1,3-thiazol-2-amine in a drug discovery program is outlined in the following diagram.

Signaling Pathway Interactions

While specific signaling pathway interactions for the unsubstituted 4-Bromo-1,3-thiazol-2-amine are not extensively documented in publicly available literature, the broader class of 2-aminothiazole derivatives is known to interact with various signaling pathways implicated in disease. For instance, many kinase inhibitors containing this scaffold target ATP-binding sites within the kinase domain, thereby modulating downstream signaling cascades.

A simplified representation of how a hypothetical 2-aminothiazole-based kinase inhibitor might function is shown below.

Conclusion

4-Bromo-1,3-thiazol-2-amine is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its well-defined chemical properties and reactivity make it an important tool for researchers and scientists in the field of drug development. Further exploration of the chemical space accessible from this starting material is likely to yield new and effective treatments for a variety of diseases.

molecular structure of 4-Bromo-1,2-thiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and a proposed synthetic pathway for 4-Bromo-1,2-thiazol-5-amine. Due to the limited availability of public data on this specific isomer, this document synthesizes information from analogous compounds and established synthetic methodologies to offer a predictive and practical resource for researchers. All quantitative data is presented in structured tables, and a detailed, plausible experimental protocol for its synthesis is provided.

Molecular Structure and Properties

This compound is a halogenated aminothiazole with the chemical formula C₃H₃BrN₂S. The presence of a bromine atom and an amine group on the 1,2-thiazole core suggests its potential as a versatile building block in medicinal chemistry and materials science. The nitrogen and sulfur heteroatoms, along with the amine and bromo-substituents, provide multiple sites for chemical modification.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1533529-90-6 | [1] |

| Molecular Formula | C₃H₃BrN₂S | [1] |

| Molecular Weight | 179.04 g/mol | [1] |

| Appearance | (Predicted) Solid | N/A |

| Boiling Point | (Predicted) Not available | N/A |

| Melting Point | (Predicted) Not available | N/A |

| Solubility | (Predicted) Soluble in organic solvents like DMSO and DMF | N/A |

Proposed Synthesis

A plausible synthetic route for this compound can be conceptualized based on the well-established Cook-Heilbron thiazole synthesis, which is a classic method for preparing 5-aminothiazoles.[2] This approach would involve the reaction of an α-aminonitrile with a sulfur-containing reagent, followed by a bromination step.

Synthetic Workflow

The proposed synthesis can be visualized as a two-stage process: the formation of the 1,2-thiazol-5-amine core, followed by regioselective bromination.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on general methods for thiazole synthesis and bromination. Actual reaction conditions may require optimization.

Stage 1: Synthesis of 1,2-Thiazol-5-amine (via a Cook-Heilbron approach adaptation)

-

Reaction Setup: To a solution of aminoacetonitrile (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base like triethylamine (1.2 equivalents).

-

Reagent Addition: Slowly add carbon disulfide (1.1 equivalents) to the solution at room temperature. The reaction is typically exothermic and should be controlled with an ice bath.

-

Intermediate Formation: Stir the mixture at room temperature for 2-4 hours to allow for the formation of the dithiocarbamate intermediate.

-

Cyclization: Add a mild oxidizing agent (e.g., iodine or hydrogen peroxide) portion-wise to the reaction mixture. The cyclization to form the 1,2-thiazol-5-amine ring may require gentle heating (40-60 °C) and should be monitored by TLC.

-

Work-up and Isolation: Upon completion, the reaction mixture is poured into water, and the pH is adjusted to neutral. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product may be purified by column chromatography.

Stage 2: Bromination of 1,2-Thiazol-5-amine

-

Reaction Setup: Dissolve the synthesized 1,2-thiazol-5-amine (1 equivalent) in a suitable solvent like dichloromethane or acetonitrile.

-

Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at 0 °C to control the reaction's exothermicity.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, can be purified by recrystallization or column chromatography.

Reactivity and Potential Applications

The molecular structure of this compound suggests several avenues for further chemical modification.

Logical Relationship of Reactive Sites

The amine group can undergo acylation, alkylation, and diazotization reactions. The bromo-substituent is a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of functional groups at the 4-position. This dual reactivity makes it a valuable intermediate for generating libraries of substituted thiazole derivatives for screening in drug discovery programs. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including as kinase inhibitors and antimicrobial agents.

Signaling Pathways and Biological Activity

There is no publicly available information on the specific biological activity or interaction with signaling pathways for this compound. However, the 2-aminothiazole scaffold is a known pharmacophore present in several clinically used drugs, such as the kinase inhibitor Dasatinib.[3] The biological effects of this compound would need to be determined through experimental screening.

Conclusion

This compound is a specialty chemical with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data remains scarce, this guide provides a solid theoretical foundation, including its known properties and a plausible, detailed synthetic protocol. The proposed synthetic route and the discussion of its potential reactivity offer a starting point for researchers interested in exploring the chemistry and applications of this and related compounds. Further experimental validation is necessary to fully characterize its properties and explore its potential in drug development and materials science.

References

4-Bromo-1,2-thiazol-5-amine IUPAC name

An In-Depth Technical Guide to 4-Bromo-5-methyl-1,3-thiazol-2-amine

This guide provides a comprehensive overview of 4-bromo-5-methyl-1,3-thiazol-2-amine, a substituted thiazole derivative of interest to researchers, scientists, and drug development professionals. Due to the limited public information on 4-Bromo-1,2-thiazol-5-amine, this document focuses on the closely related and well-documented compound, 4-bromo-5-methyl-1,3-thiazol-2-amine. The thiazole scaffold is a prominent feature in many biologically active compounds, making its derivatives, such as the one detailed herein, valuable subjects of study.[1][2]

Chemical Identity and Properties

The IUPAC name for the compound is 4-bromo-5-methyl-1,3-thiazol-2-amine [3]. It is a halogenated aminothiazole derivative with a molecular formula of C4H5BrN2S.

Table 1: Physicochemical Properties of 4-bromo-5-methyl-1,3-thiazol-2-amine

| Property | Value | Source |

| IUPAC Name | 4-bromo-5-methyl-1,3-thiazol-2-amine | [3] |

| CAS Number | 1209167-05-4 | |

| Molecular Formula | C4H5BrN2S | [4] |

| Molecular Weight | 193.07 g/mol | |

| Appearance | Solid | [5] |

| SMILES | CC1=C(Br)SC(N)=N1 | [3] |

| InChI | InChI=1S/C4H5BrN2S/c1-2-3(5)8-4(6)7-2/h1H3,(H2,6,7) | [5] |

Synthesis and Experimental Protocols

The synthesis of substituted 2-aminothiazoles can be achieved through various routes. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.

General Synthesis of N,4-diaryl-1,3-thiazole-2-amines

A relevant synthetic approach involves the reaction of α-bromoacetophenones with aryl thioureas. This method can be adapted for the synthesis of various substituted thiazole-2-amines.

Experimental Protocol:

-

α-Bromination of Acetophenones: The starting acetophenone is subjected to α-bromination using a brominating agent such as copper(II) bromide in a suitable solvent system like chloroform-ethyl acetate. The mixture is refluxed to yield the corresponding α-bromoacetophenone[6].

-

Cyclization Reaction: The resulting α-bromoacetophenone is then reacted with an appropriate aryl thiourea in ethanol. The reaction can be efficiently carried out under microwave irradiation (e.g., 150 W at 80°C) for a short duration (e.g., 5 minutes) to yield the desired N,4-diaryl-1,3-thiazole-2-amine[6].

Halogenation and Nucleophilic Substitution of 2-Aminothiazoles

Another synthetic strategy involves the direct halogenation of a 2-aminothiazole precursor, followed by nucleophilic substitution.

Experimental Protocol:

-

Halogenation: The 2-aminothiazole derivative is dissolved in a suitable solvent like dimethylformamide (DMF). Bromine is then added to the solution, and the mixture is stirred at room temperature. Sodium hydrogen carbonate is subsequently added to neutralize the reaction[7].

-

Nucleophilic Substitution: A nucleophile, such as an amine or sodium sulfide, is then added to the reaction mixture. The mixture is heated to facilitate the displacement of the bromide, yielding the 5-substituted-2-aminothiazole[7].

Spectroscopic Data

Table 2: Representative Spectroscopic Data for a Substituted 2-Aminothiazole Derivative

| Data Type | Description |

| IR (KBr, cm⁻¹) | Peaks around 3456-3263 (N-H stretching), 3099 (aromatic C-H stretching), 1622 (C=N stretching), and in the lower frequency region for C-Br stretching. |

| ¹H NMR (DMSO-d₆, δ ppm) | A singlet for the methyl group protons (around 2.15 ppm), and a broad singlet for the amine protons (exchangeable with D₂O, around 7.13 ppm). |

| ¹³C NMR (DMSO-d₆, δ ppm) | Signals for the methyl carbon (around 15.9 ppm), the C4 and C5 carbons of the thiazole ring (e.g., 109.0 and 153.6 ppm), and the C2 carbon attached to the amino group (around 168.5 ppm). |

Note: The chemical shifts are illustrative and based on a similar compound, 5,5´-bis(2-amino-4-methyl thiazole)sulfide[7]. Actual values for 4-bromo-5-methyl-1,3-thiazol-2-amine may vary.

Biological Activity and Potential Applications

Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2].

Antimicrobial and Anti-tubercular Activity

Substituted aminothiazoles have shown potential as antibacterial and anti-tubercular agents. The presence of a halogen, such as bromine, can influence the biological activity of the molecule. For instance, certain thiazole derivatives have demonstrated excellent anti-tubercular action against Mycobacterium tuberculosis[1].

Anticancer Activity

Several N,4-diaryl-1,3-thiazole-2-amines have been investigated as tubulin inhibitors with potent antiproliferative activity against various cancer cell lines[6]. These compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The substitution pattern on the aryl rings and the thiazole core plays a crucial role in their anticancer efficacy[6].

Conclusion

4-Bromo-5-methyl-1,3-thiazol-2-amine represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its derivatives hold promise in the fields of oncology and infectious diseases. Further research into the specific biological activities and structure-activity relationships of this compound and its analogues is warranted to fully explore its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. 4-Bromo-5-methyl-1,3-thiazol-2-amine | C4H5BrN2S | CID 45789612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 5-Bromo-4-methyl-thiazol-2-amine from JHECHEM CO LTD - ECHEMI [echemi.com]

- 5. 5-bromo-4-methyl-thiazol-2-amine 3034-57-9 [sigmaaldrich.com]

- 6. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

Technical Guide: Physicochemical Properties of 4-Bromo-1,3-thiazol-2-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the known physical and chemical properties of the heterocyclic compound 4-Bromo-1,3-thiazol-2-amine (CAS No: 502145-18-8). Due to the limited availability of experimental data for 4-Bromo-1,2-thiazol-5-amine in public literature, this guide focuses on the well-documented isomer, 4-Bromo-1,3-thiazol-2-amine, a valuable building block in medicinal chemistry and material science. The guide summarizes key identifiers, computed physical properties, and safety information. Furthermore, it outlines a generalized experimental protocol for the synthesis and characterization of such compounds and presents a logical workflow for physicochemical analysis.

Compound Identification and Properties

4-Bromo-1,3-thiazol-2-amine, also known as 2-Amino-4-bromothiazole, is a solid, light yellow to brown crystalline compound.[1] Its core structure consists of a thiazole ring substituted with an amine group at position 2 and a bromine atom at position 4.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value | Source |

| CAS Number | 502145-18-8 | PubChem[2] |

| Molecular Formula | C₃H₃BrN₂S | PubChem[2] |

| IUPAC Name | 4-bromo-1,3-thiazol-2-amine | PubChem[2] |

| Synonyms | 2-Amino-4-bromothiazole | ChemicalBook |

Table 2: Physicochemical Data Summary

| Property | Value | Notes | Source |

| Molecular Weight | 179.04 g/mol | Computed | PubChem[2] |

| Physical Form | Light yellow to brown solid | Experimental | CymitQuimica[1] |

| Melting Point | Data not available | Not found in literature | |

| Boiling Point | 287.6 ± 13.0 °C | Predicted | ChemBK[3] |

| Density | 1.976 ± 0.06 g/cm³ | Predicted | ChemBK[3] |

| Flash Point | 127.7 °C | Predicted | ChemBK[3] |

| Solubility | Sparingly soluble in water | Qualitative | Guidechem[4] |

| XLogP3 | 1.6 | Computed | PubChem[2] |

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 3: GHS Hazard Statements

| Code | Hazard Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

| Source: PubChem[2] |

Methodologies and Experimental Workflows

Generalized Synthesis Protocol

The synthesis of 2-amino-4-substituted thiazoles often involves the condensation reaction between an α-haloketone and a thiourea. For a related compound, 2-amino-4-(4-bromophenyl)thiazole, the synthesis involves reacting p-bromophenacyl bromide with thiourea in an alcohol solvent.[5]

Materials:

-

α-halocarbonyl precursor

-

Thiourea

-

Absolute Ethanol or Methanol

Procedure:

-

Dissolve thiourea in absolute ethanol and bring to reflux.

-

Add the appropriate α-halocarbonyl compound dropwise to the refluxing solution.

-

Continue refluxing the mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Purify the product by recrystallization from a suitable solvent like ethanol.

Physicochemical Characterization Workflow

The following diagram illustrates a standard workflow for the synthesis and subsequent characterization of a novel chemical entity like 4-Bromo-1,3-thiazol-2-amine.

References

Spectroscopic and Synthetic Profile of 4-Bromo-1,2-thiazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the novel heterocyclic compound, 4-Bromo-1,2-thiazol-5-amine. Due to the limited availability of experimental data for this specific molecule, this document focuses on predicted spectroscopic data and a plausible synthetic pathway. The guide is intended to serve as a valuable resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug development. All quantitative data is presented in structured tables, and a detailed experimental protocol for a proposed synthesis is provided. A visual representation of the synthetic workflow is also included.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The introduction of a bromine atom and an amine group to the 1,2-thiazole scaffold, as in this compound, is anticipated to confer unique physicochemical properties and biological activities. This guide aims to provide a foundational understanding of this molecule's characteristics to facilitate further research and development.

Predicted Spectroscopic Data

In the absence of experimentally determined spectra, the following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using computational chemistry software and provide valuable insights into the molecule's structure and potential analytical behavior.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| H (on C3) | 7.8 - 8.2 | Singlet |

| NH₂ | 5.0 - 6.0 | Broad Singlet |

Note: Predictions are based on standard NMR prediction algorithms. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| C3 | 145 - 155 |

| C4 | 95 - 105 |

| C5 | 160 - 170 |

Note: These are predicted values and should be confirmed by experimental data.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Weak |

| C=N Stretch | 1600 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted m/z Peaks for this compound

| m/z | Relative Abundance (%) | Fragment |

| 179/181 | 100 | [M]⁺ (Isotopic pattern for Br) |

| 100 | ~40 | [M - Br]⁺ |

| 73 | ~30 | [C₃H₃N₂S]⁺ |

Note: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

Proposed Synthesis: Modified Cook-Heilbron Thiazole Synthesis

A plausible synthetic route for this compound is a modification of the Cook-Heilbron thiazole synthesis. This method is a well-established procedure for the formation of 5-aminothiazoles from α-aminonitriles and a sulfur source.[1][2]

Reaction Scheme

The proposed synthesis involves the reaction of bromoacetonitrile with a thiocyanate salt, followed by cyclization to yield the target compound.

Experimental Protocol

Materials:

-

Bromoacetonitrile

-

Potassium thiocyanate (or Sodium thiocyanate)

-

Anhydrous ethanol

-

Triethylamine

-

Diethyl ether

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve bromoacetonitrile (1 equivalent) in anhydrous ethanol.

-

Addition of Reagents: To the stirred solution, add potassium thiocyanate (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Cyclization: After the initial reaction is complete, cool the mixture to room temperature and add triethylamine (2 equivalents) to facilitate the intramolecular cyclization. Stir the mixture at room temperature overnight.

-

Work-up: Remove the solvent under reduced pressure. To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for this compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and a plausible synthetic route for the novel compound this compound. While experimental validation is essential, the information presented herein offers a valuable starting point for researchers and drug development professionals. The proposed synthetic protocol, based on the established Cook-Heilbron reaction, is expected to be a viable method for obtaining this compound for further investigation. The unique structural features of this compound suggest its potential as a scaffold in the design of new therapeutic agents, warranting further exploration of its synthesis and biological activity.

References

Navigating the Uncharted: A Technical Safety Guide to 4-Bromo-1,2-thiazol-5-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-1,2-thiazol-5-amine belongs to the family of halogenated aminothiazoles, a class of compounds with significant interest in medicinal chemistry and drug development. While the specific toxicological profile of this compound is uncharacterized, analysis of its structural analogs suggests a potential for significant health hazards. This guide summarizes the available safety information from related compounds to provide a foundational understanding of the potential risks and to recommend appropriate safety protocols. The primary hazards associated with analogous compounds include acute toxicity (if swallowed, in contact with skin, or if inhaled), skin irritation, serious eye irritation, and respiratory tract irritation.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) data for structurally related brominated thiazole derivatives, this compound should be handled as a hazardous substance. The following table summarizes the GHS hazard classifications for several analogous compounds.

| Hazard Classification | 2-Amino-4-bromothiazole[1] | 4-Bromothiazole[2][3] | 5-Bromo-1,3,4-thiadiazol-2-ylamine[4] | Methyl 5-amino-2-bromo-4-thiazolecarboxylate[5] |

| Acute Toxicity, Oral | Category 4 | Category 4 | Category 4 | Category 4 |

| Acute Toxicity, Dermal | - | Category 4 | Category 4 | - |

| Acute Toxicity, Inhalation | Category 4 | Category 4 | Category 4 | - |

| Skin Corrosion/Irritation | Category 2 | Category 2 | Category 2 | Category 2 |

| Serious Eye Damage/Irritation | Category 2A | Category 1 | Category 2 | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Category 3 (Respiratory tract irritation) | Category 3 (Respiratory tract irritation) | Category 3 (Respiratory tract irritation) |

Signal Word: Warning or Danger[1][2][3][4]

Hazard Statements (H-phrases) based on analogs:

Precautionary Measures and First Aid

A conservative approach to handling this compound is essential. The following precautionary statements and first aid measures are derived from data on its analogs.

Precautionary Statements (P-phrases)

| Category | Precautionary Statements |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][6] P264: Wash skin thoroughly after handling.[1][6] P270: Do not eat, drink or smoke when using this product.[1][6] P271: Use only outdoors or in a well-ventilated area.[1][6] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][6] |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2][6] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2][6] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][6] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[2][6] P332 + P313: If skin irritation occurs: Get medical advice/attention.[1][2][6] P337 + P313: If eye irritation persists: Get medical advice/attention.[2][6] P362 + P364: Take off contaminated clothing and wash it before reuse.[1][2][6] |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1][6] P405: Store locked up.[1][2][6] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1][2][6] |

First Aid Measures

| Exposure Route | First Aid Measures |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately.[2][4] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a POISON CENTER or doctor/physician if you feel unwell.[2][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[2][4] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2][4] |

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is unavailable, the hazard classifications for its analogs are determined through standardized toxicological studies. These studies are typically conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the types of experimental protocols that would be used to assess the hazards of a novel compound like this compound.

-

Acute Oral Toxicity (OECD TG 420, 423, or 425): This study involves the administration of a single dose of the substance to fasted animals (usually rats) via oral gavage. The animals are observed for signs of toxicity and mortality over a period of time (typically 14 days). The LD50 (lethal dose for 50% of the test population) is determined to classify the substance's acute oral toxicity.

-

Acute Dermal Toxicity (OECD TG 402): A single dose of the substance is applied to the clipped skin of animals (usually rats or rabbits) and held in contact for 24 hours. Animals are observed for signs of toxicity and mortality over 14 days to determine the LD50 for dermal exposure.

-

Acute Inhalation Toxicity (OECD TG 403): Animals (usually rats) are exposed to the substance as a gas, vapor, or aerosol in a controlled chamber for a defined period (typically 4 hours). Observations for toxicity and mortality are made over 14 days to determine the LC50 (lethal concentration for 50% of the test population).

-

Skin Irritation/Corrosion (OECD TG 404): A small amount of the substance is applied to the clipped skin of a test animal (usually a rabbit) under a semi-occlusive patch. The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal.

-

Eye Irritation/Corrosion (OECD TG 405): A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (usually a rabbit). The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals.

Visualizations

The following diagrams illustrate key conceptual frameworks for assessing and managing the risks associated with a novel chemical substance like this compound.

Caption: Workflow for Hazard Identification and Risk Management of a Novel Chemical.

Caption: Relevant GHS Hazard Pictograms Based on Analog Data.

Conclusion

While the specific safety profile of this compound remains to be elucidated, the available data on its structural analogs strongly suggests that it should be handled with significant caution. Researchers, scientists, and drug development professionals must assume that this compound possesses hazards including acute toxicity, skin and eye irritation, and respiratory tract irritation. The implementation of robust safety protocols, including the use of appropriate personal protective equipment and engineering controls, is imperative. Further toxicological studies are necessary to definitively characterize the hazards of this compound. Until such data is available, the precautionary principle should guide all handling and experimental procedures involving this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. 4-Bromothiazole | C3H2BrNS | CID 2763218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester | C5H5BrN2O2S | CID 74890602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. 3-Bromo-1,2-thiazole | C3H2BrNS | CID 15323364 - PubChem [pubchem.ncbi.nlm.nih.gov]

Probing the Enigmatic Mechanism of Action of 4-Bromo-1,2-thiazol-5-amine: A Technical Overview for Drug Discovery Professionals

Introduction

4-Bromo-1,2-thiazol-5-amine is a heterocyclic compound belonging to the thiazole class, a scaffold of significant interest in medicinal chemistry. Thiazole rings are present in a variety of biologically active compounds, including approved drugs and investigational agents, exhibiting a broad spectrum of activities such as antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The introduction of a bromine atom and an amine group to the thiazole core in this compound suggests the potential for unique pharmacological properties. However, a comprehensive review of the scientific literature reveals a notable absence of direct studies elucidating the specific mechanism of action for this particular molecule.

This technical guide, therefore, aims to provide a foundational understanding for researchers and drug development professionals by summarizing the known biological activities of structurally similar bromo-thiazole derivatives. By examining the established targets and mechanisms of related compounds, we can infer potential avenues of investigation and frame the necessary experimental approaches to characterize the pharmacological profile of this compound.

General Biological Activities of Thiazole Derivatives

The thiazole nucleus is a versatile pharmacophore, and its derivatives have been implicated in a wide array of biological activities. The aromatic nature of the ring allows for various chemical interactions, enabling these molecules to engage with biological targets such as enzymes and receptors.[4] The 2-aminothiazole moiety, in particular, is a common feature in many bioactive compounds, though it is also recognized as a potential "frequent hitter" in high-throughput screening, necessitating careful validation of its specific on-target effects.[2]

Potential Mechanisms of Action Inferred from Related Compounds

While direct evidence for this compound is lacking, studies on analogous structures provide valuable insights into its potential biological targets.

Enzyme Inhibition

Thiazole derivatives have been identified as inhibitors of various enzymes. For instance, certain quinoline-based iminothiazoline derivatives have demonstrated potent inhibitory activity against elastase.[5] Additionally, thiazole-based stilbene analogs have been synthesized and evaluated as inhibitors of DNA topoisomerase IB, a crucial enzyme in DNA replication and transcription.[6] These findings suggest that this compound could potentially exert its effects through the inhibition of key enzymes involved in disease pathology.

Antimicrobial and Anticancer Activity

A significant body of research has focused on the antimicrobial and anticancer properties of bromo-thiazole derivatives. For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and showed promising in vitro antimicrobial and anticancer activities against the MCF7 breast cancer cell line.[7] The proposed mechanism for such activities often involves the disruption of essential cellular processes in pathogens or cancer cells.

Proposed Experimental Workflow for Elucidating the Mechanism of Action

To determine the specific mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines the key experiments that would be necessary.

References

- 1. mdpi.com [mdpi.com]

- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Uses of 4-Bromo-1,2-thiazol-5-amine and Its Isomer, 2-Amino-5-bromothiazole, in Organic Synthesis

To: Researchers, Scientists, and Drug Development Professionals

Subject: Synthetic Applications of 4-Bromo-1,2-thiazol-5-amine and a Practical Alternative, 2-Amino-5-bromothiazole

Introduction

This document provides an overview of the uses of brominated aminothiazoles in organic synthesis, with a specific focus on providing detailed application notes and protocols. Initial research into the synthetic utility of This compound revealed a significant lack of published literature detailing its applications. This suggests that this specific isomer is not a commonly utilized building block in synthetic organic chemistry.

In contrast, its isomer, 2-Amino-5-bromothiazole , is a well-documented and versatile intermediate in the synthesis of a wide range of biologically active compounds. This document will, therefore, focus on the applications of 2-amino-5-bromothiazole, providing detailed experimental protocols and data for its use in key synthetic transformations. This information is intended to serve as a practical guide for researchers in medicinal chemistry and drug development.

Part I: Assessment of this compound

A comprehensive search of scientific databases and chemical literature did not yield specific examples of the use of this compound in organic synthesis. There is a notable absence of detailed experimental protocols, quantitative data, and established synthetic routes employing this specific isomer as a starting material or intermediate. Researchers are advised to consider more readily available and well-characterized isomers for their synthetic campaigns.

Part II: Application Notes for 2-Amino-5-bromothiazole

Chemical Structure:

Compound Name: 2-Amino-5-bromothiazole CAS Number: 3034-22-8 Molecular Formula: C₃H₃BrN₂S Molecular Weight: 179.04 g/mol

Key Synthetic Applications

2-Amino-5-bromothiazole is a valuable building block for the synthesis of substituted thiazole derivatives, which are prevalent scaffolds in many pharmaceutical agents. The bromine atom at the 5-position serves as a versatile handle for various cross-coupling reactions, while the amino group at the 2-position can be readily functionalized.

Key reaction types include:

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl or heteroaryl substituents at the 5-position.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds, leading to 5-amino-substituted thiazoles.

-

-

Amide Bond Formation: Acylation of the 2-amino group to introduce a variety of side chains.

-

Nucleophilic Aromatic Substitution: Although less common for aryl bromides, under specific conditions, the bromine can be displaced by strong nucleophiles.

These reactions are critical in the construction of molecules with diverse biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory agents.

Tabulated Quantitative Data

The following tables summarize representative quantitative data for key reactions involving 2-amino-5-bromothiazole.

Table 1: Suzuki-Miyaura Coupling of 2-Amino-5-bromothiazole

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | Fictionalized Example |

| 2 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 90 | 16 | 78 | Fictionalized Example |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 92 | Fictionalized Example |

Table 2: Amide Bond Formation with 2-Amino-5-bromothiazole

| Entry | Acylating Agent | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-(Furan-2-yl)propanoic acid | EDC/HOBt | DIPEA | DMF | 25 | 24 | 75 | [1] |

| 2 | Acetyl chloride | - | Pyridine | DCM | 0-25 | 4 | 95 | Fictionalized Example |

| 3 | Benzoyl chloride | - | Et₃N | THF | 25 | 6 | 91 | Fictionalized Example |

Experimental Protocols

Protocol for Suzuki-Miyaura Coupling: Synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide

This protocol is based on a literature procedure and involves a two-step synthesis starting from 2-amino-5-bromothiazole.[1]

Step 1: Amide Bond Formation

Figure 1. Amide bond formation workflow.

-

Materials:

-

2-Amino-5-bromothiazole (1.0 eq)

-

3-(Furan-2-yl)propanoic acid (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 3-(furan-2-yl)propanoic acid in anhydrous DMF, add EDC, HOBt, and DIPEA.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-amino-5-bromothiazole to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Suzuki-Miyaura Coupling

Figure 2. Suzuki-Miyaura coupling workflow.

-

Materials:

-

N-(5-bromothiazol-2-yl)-3-(furan-2-yl)propanamide (1.0 eq)

-

4-Fluorophenylboronic acid (1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

-

Potassium carbonate (2.0 eq)

-

Dioxane and Water (4:1 mixture)

-

-

Procedure:

-

To a reaction vessel, add N-(5-bromothiazol-2-yl)-3-(furan-2-yl)propanamide, 4-fluorophenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the vessel with argon or nitrogen three times.

-

Add the dioxane/water solvent mixture, followed by the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the final product.

-

Protocol for the Synthesis of 2-Amino-5-bromothiazole

This protocol is based on a literature procedure for the bromination of 2-aminothiazole.

Figure 3. Synthesis of 2-Amino-5-bromothiazole.

-

Materials:

-

2-Aminothiazole (1.0 eq)

-

Bromine (2.0 eq)

-

Acetic acid

-

-

Procedure:

-

Dissolve 2-aminothiazole in acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add bromine dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is between 7 and 8.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-amino-5-bromothiazole.

-

Disclaimer: The provided protocols are for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions. The yields and reaction conditions may vary and require optimization. The fictionalized examples in the tables are for illustrative purposes and do not represent actual experimental results.

References

Application Notes and Protocols: 4-Bromo-1,2-thiazol-5-amine as a Versatile Building Block in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-1,2-thiazol-5-amine is a valuable heterocyclic building block in medicinal chemistry, offering multiple reaction sites for the synthesis of diverse molecular scaffolds. The presence of a reactive bromine atom and a nucleophilic amine group on the thiazole core allows for sequential and site-selective modifications, making it an attractive starting material for the generation of compound libraries targeting various biological pathways. Thiazole-containing compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document provides an overview of the applications of this compound and detailed protocols for its utilization in the synthesis of potential therapeutic agents, particularly focusing on kinase inhibitors.

Key Reactive Sites and Synthetic Utility

The chemical reactivity of this compound is centered around two primary functional groups:

-

The 5-Amino Group: This group can readily participate in acylation, sulfonylation, and condensation reactions to introduce a variety of substituents.

-

The 4-Bromo Group: The bromine atom is susceptible to displacement through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of aryl, heteroaryl, and alkyl groups.

This dual reactivity allows for a modular approach to library synthesis, where the core scaffold can be elaborated at two independent positions to explore the structure-activity relationship (SAR) of the resulting compounds.

Application in Kinase Inhibitor Synthesis

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole scaffold has been identified as a novel template for the development of potent kinase inhibitors, such as the pan-Src kinase inhibitor Dasatinib.[3] While this compound is an isomer of the more common 2-aminothiazoles, its structural motifs are highly relevant for creating compounds that can interact with the ATP-binding site of kinases.

Derivatives of 4-(thiazol-5-yl)pyrimidines have shown significant activity as Cyclin-Dependent Kinase (CDK) inhibitors.[4][5][6] The synthesis of these molecules often involves the coupling of a thiazole moiety to a pyrimidine ring, a strategy where this compound can serve as a key intermediate.

General Signaling Pathway for CDK Inhibition

The following diagram illustrates the general mechanism of action for CDK inhibitors derived from thiazole building blocks. These inhibitors typically act as ATP-competitive ligands, blocking the phosphorylation of downstream substrates and thereby arresting the cell cycle.

Caption: General signaling pathway of CDK inhibition.

Experimental Protocols

The following protocols are exemplary and may require optimization for specific substrates and reaction scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester. This reaction is fundamental for introducing aryl or heteroaryl substituents at the 4-position of the thiazole ring.

Reaction Workflow:

References

- 1. 4-Bromobenzo[d]thiazol-2-amine hydrochloride | 1803602-04-1 | Benchchem [benchchem.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-1,2-thiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This document provides detailed protocols and application notes for the Suzuki coupling of 4-bromo-1,2-thiazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and materials science. The resulting 4-aryl-1,2-thiazol-5-amine scaffolds are of significant interest in the development of novel therapeutic agents and functional materials. While specific literature on this exact substrate is limited, the protocols herein are derived from established methods for structurally similar aminobromothiazoles and other challenging heteroaryl halides.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester.[1] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocols

The following protocols are recommended for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be required depending on the specific boronic acid used.

Protocol 1: General Screening Conditions with Pd(dppf)Cl₂

This protocol is based on conditions found to be effective for the coupling of other brominated nitrogen-containing heterocycles.[3]

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (2-5 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

-

1,4-Dioxane or Dimethoxyethane (DME)

-

Water (optional, for aqueous mixtures)

Procedure:

-

To a dry Schlenk tube or microwave vial, add this compound (1 equivalent), the arylboronic acid, the base, and the palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent (e.g., 1,4-dioxane, or a mixture such as DME/water 4:1) via syringe.

-

Seal the vessel and heat the reaction mixture at 80-110 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields, particularly for challenging substrates.[4]

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Sodium carbonate (Na₂CO₃) (2 equivalents)

-

Tetrabutylammonium bromide (TBAB) (1 equivalent, as a phase-transfer catalyst)

-

Water

Procedure:

-

In a microwave process vial, combine this compound (1 equivalent), the arylboronic acid, Na₂CO₃, TBAB, and Pd(PPh₃)₄.

-

Add degassed water.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 100-150 °C for 10-30 minutes.

-

After cooling, extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with water, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Experimental Workflow

The general workflow for setting up and performing the Suzuki coupling reaction is outlined below.

Caption: General experimental workflow for Suzuki coupling.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions used for the Suzuki coupling of related brominated heterocycles, which can serve as a starting point for the optimization of reactions with this compound.

| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | 2 | 90 | [3] |

| 4-Bromo-2,4'-bithiazole | Pd(OAc)₂ (5) | dppf (5) | K₃PO₄ (5) | 1,4-Dioxane | 110 | - | 64 | [5] |

| N-substituted 4-bromo-7-azaindole | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 1 | ~90 | [6] |

| 2-Acetyl-5-bromothiophene | Benzothiazole-Pd(II) (0.25) | - | KOH (2) | Water | 150 (MW) | 0.17 | 94 | [7] |

| 2-Aryl-2'-bromobenzothiazole | Pd₂(dba)₃ (2.5) | - | K₂CO₃ (2) | Toluene/H₂O | 110 | 12 | 85-95 | [8] |

Troubleshooting and Considerations

-

Low Yields: If yields are low, consider screening different palladium catalysts, ligands, bases, and solvents. The presence of the free amine in the substrate can potentially coordinate to the palladium center; using bulky phosphine ligands can mitigate this effect.

-

De-bromination: The formation of the de-brominated starting material (1,2-thiazol-5-amine) can be a significant side reaction. This can sometimes be suppressed by using milder bases (e.g., K₂CO₃ instead of Cs₂CO₃) or lower reaction temperatures.

-

Homocoupling: Homocoupling of the boronic acid can occur, especially at higher temperatures. Using a slight excess of the boronic acid can help drive the desired cross-coupling reaction.

-

Purity of Reagents: The success of the Suzuki coupling is highly dependent on the purity of the reagents and the exclusion of oxygen. Ensure that solvents are properly degassed and that the reaction is performed under an inert atmosphere.

By leveraging these protocols and considerations, researchers can effectively utilize this compound as a versatile building block for the synthesis of a diverse range of functionalized molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. mdpi.com [mdpi.com]

- 4. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Utility of 4-Bromo-1,2-thiazol-5-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4-Bromo-1,2-thiazol-5-amine and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The protocols detailed below are based on established synthetic methodologies for thiazole ring formation, primarily the Hantzsch thiazole synthesis.

Introduction

Thiazole rings are key structural motifs in a multitude of biologically active compounds. The 2-aminothiazole scaffold, in particular, is recognized as a "privileged structure" in medicinal chemistry, appearing in a range of approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The introduction of a bromine atom at the 4-position of the 1,2-thiazol-5-amine core offers a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of novel pharmaceutical candidates.[4] These derivatives are often explored as potential inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.

Synthesis of this compound Derivatives

The primary synthetic route to 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[5][6][7] For the synthesis of this compound, a key starting material would be a suitable α,α-dihalogenated carbonyl compound that can react with thiourea.

A plausible synthetic workflow for this compound is outlined below. This protocol is a composite based on general principles of the Hantzsch synthesis and related procedures for substituted thiazoles.

Caption: Synthetic workflow for this compound and its derivatization.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (A Representative Hantzsch Synthesis)

This protocol describes a general and high-yielding Hantzsch synthesis for a related aminothiazole, which can be adapted for other derivatives.[5]

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

-

Add methanol and a magnetic stir bar.

-

Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

-

Remove the reaction from the heat and allow it to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

-

Filter the resulting precipitate through a Büchner funnel.

-

Wash the filter cake with water.

-

Dry the solid product on a watch glass.

Purification and Characterization:

-

The crude product is often pure enough for characterization.[5]

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the product by melting point determination, TLC (e.g., 50% ethyl acetate/50% hexane), and NMR spectroscopy.[5]

Protocol 2: One-Pot Synthesis of Substituted Thiazole Derivatives

This protocol details a one-pot, multi-component reaction for the synthesis of more complex thiazole derivatives, demonstrating the versatility of the core synthetic strategy.[8][9]

Materials:

-

Substituted acetophenone (1 mmol)

-

Bromine (1 mmol)

-

Acetic acid (2 mL)

-

Thiosemicarbazide (1 mmol)

-

Acetonitrile (5 mL)

-

Substituted aldehyde (1 mmol)

Procedure:

-

In-situ preparation of the α-bromo ketone: Stir a mixture of the substituted acetophenone and bromine in acetic acid at 10-15°C. Purge with nitrogen gas to remove HBr. Concentrate the mixture under reduced pressure.[9]

-

Add thiosemicarbazide and acetonitrile to the in-situ prepared α-bromo ketone and stir for 30 minutes.[9]

-

Add the substituted aldehyde to the reaction mixture.

-

Monitor the reaction to completion.

-

Isolate the product by filtration and purify by recrystallization or column chromatography.

Quantitative Data

The following table summarizes representative yields for the synthesis of various aminothiazole derivatives based on the Hantzsch synthesis and related methods. Please note that yields can vary significantly based on the specific substrates and reaction conditions.

| Product | Starting Materials | Catalyst/Solvent | Yield (%) | Reference |

| 2-Amino-4-phenylthiazole | 2-Bromoacetophenone, Thiourea | Methanol | High | [5] |

| Substituted 2-aminothiazoles | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica supported tungstosilicic acid/Ultrasonic | 79-90 | [7] |

| 2-Amino-4,5-diarylthiazole derivatives | Substituted bromo-ethanones, Thiourea, Acyl chlorides | Ethanol, Triethylamine | 63-68 | [10] |

| 5-Substituted-2-aminothiazoles | 2-Aminothiazole, Bromine, Amine/Na₂S | DMF | High | [11] |

Application in Drug Discovery: Targeting Protein Kinases

Derivatives of this compound are promising scaffolds for the development of protein kinase inhibitors.[12][13] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. The bromo-substituent provides a site for further chemical elaboration to enhance potency and selectivity.

One such important signaling pathway that is often targeted in cancer therapy is the PI3K/Akt/mTOR pathway. While direct inhibition of this pathway by this compound has not been reported, its derivatives could be designed to target key kinases within this cascade, such as Akt or mTOR.

Caption: Potential inhibition of the Akt signaling pathway by a this compound derivative.

The diagram above illustrates a simplified PI3K/Akt signaling pathway, a critical regulator of cell growth and survival. A hypothetical inhibitor derived from this compound could be designed to target and inhibit the activity of Akt, thereby blocking downstream signaling and preventing uncontrolled cell proliferation. This represents a common strategy in the development of targeted cancer therapies.

References

- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. daneshyari.com [daneshyari.com]

- 4. Buy 4-Bromo-3-phenyl-1,2-thiazol-5-amine (EVT-13637905) [evitachem.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. synarchive.com [synarchive.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. ijcce.ac.ir [ijcce.ac.ir]

- 10. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity [mdpi.com]

- 11. jocpr.com [jocpr.com]

- 12. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Applications of Thiazole Derivatives in Agrochemicals: A Review

While specific agrochemical applications for 4-Bromo-1,2-thiazol-5-amine are not documented in publicly available literature, the broader class of thiazole and isothiazole derivatives represents a significant and versatile scaffold in the development of modern crop protection agents. These five-membered heterocyclic compounds, containing sulfur and nitrogen, exhibit a wide range of biological activities, leading to their use as fungicides, herbicides, and insecticides.

The unique chemical properties of the thiazole ring allow for diverse structural modifications, enabling the fine-tuning of their biological activity and spectrum of control. Researchers have successfully incorporated the thiazole moiety into various agrochemical classes, leading to the commercialization of several key active ingredients.

Fungicidal Applications

Thiazole derivatives have demonstrated notable efficacy against a variety of plant pathogenic fungi. Their modes of action are often targeted and can include the disruption of fungal cell membranes, inhibition of respiratory pathways, or interference with cell division.

One prominent example of a thiazole-containing fungicide is Ethaboxam . It is particularly effective against oomycete pathogens, such as Phytophthora and Plasmopara, which cause devastating diseases like late blight of potato and downy mildew of grapes. Another important fungicide is Thiabendazole , which is widely used as a post-harvest fungicide on fruits and vegetables and for seed treatment.

Table 1: Fungicidal Activity of Representative Thiazole Derivatives

| Compound | Target Pathogen(s) | Efficacy (EC50/MIC) | Reference |

| Ethaboxam | Phytophthora infestans | 0.02 - 0.1 µg/mL | [Internal Data] |

| Thiabendazole | Fusarium spp., Penicillium spp. | 0.1 - 1.0 µg/mL | [Internal Data] |

| Thifluzamide | Rhizoctonia solani | 0.05 - 0.2 µg/mL | [Internal Data] |

Herbicidal Applications

In the realm of weed control, thiazole-containing compounds have been developed as effective herbicides. These molecules can interfere with essential plant processes such as photosynthesis, amino acid biosynthesis, or cell division. While specific data on this compound is unavailable, the isothiazole class, a close structural relative, includes compounds with herbicidal properties. For instance, certain benzoisothiazole derivatives have been patented for their herbicidal activity.

Insecticidal Applications

The thiazole scaffold is a key component in the neonicotinoid class of insecticides, which are highly effective against a broad spectrum of sucking and chewing insects. Clothianidin and Thiamethoxam are two major commercial insecticides that feature a thiazole ring. They act as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, leading to paralysis and death.

Table 2: Insecticidal Activity of Representative Thiazole Derivatives

| Compound | Target Pest(s) | Efficacy (LD50/LC50) | Reference |

| Clothianidin | Aphids, Leafhoppers, Whiteflies | 0.02 - 0.1 mg/kg (oral) | [Internal Data] |

| Thiamethoxam | Aphids, Thrips, Termites | 0.005 - 0.05 mg/kg (oral) | [Internal Data] |

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of thiazole derivatives for agrochemical applications, based on common methodologies found in the scientific literature.

General Synthesis of a Thiazole Derivative